molecular formula C11H11N3O3 B1462790 Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate CAS No. 1154233-36-9

Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Cat. No. B1462790
CAS RN: 1154233-36-9
M. Wt: 233.22 g/mol
InChI Key: FPFRLSARVBOEGR-UHFFFAOYSA-N
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Description

“Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate” is a compound that belongs to the quinazoline family . Quinazolines are heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This makes them an important pharmacophore in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate” is characterized by a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . The specific positions of the functional groups on the ring can significantly influence the compound’s biological activities .


Physical And Chemical Properties Analysis

“Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate” is a powder that is stored at room temperature . Its molecular weight is 233.23 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Synthesis of Quinazolinone Derivatives : Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is used in the synthesis of various quinazolinone derivatives. For instance, it's involved in cyclization reactions with anthranilates and aminophenyl ketones to form 2-aminoquinazoline and other derivatives (Shikhaliev et al., 2008). Additionally, this compound is a precursor in synthesizing N-substituted dipeptides and O-regioisomers (Ali et al., 2008).

  • Biological Activity : The derivatives of Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate exhibit various biological activities. For example, certain synthesized compounds have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008). Additionally, thioxoquinazolinone derivatives, synthesized using this compound, show anticonvulsant and antimicrobial activities (Rajasekaran et al., 2013).

  • Antitumor Activity : Various analogues of this compound have been synthesized and evaluated for their potential antitumor activities. For instance, thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid, synthesized from Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, have been tested as tumor cell growth inhibitors (Forsch et al., 2002).

  • Synthesis of Novel Compounds : The compound has been used to synthesize novel methyl 2-(quinolin-8-yloxy) acetates and their derivatives, which were characterized using various spectroscopic techniques (Saeed et al., 2014). Additionally, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates with potential anti-cancer activity were synthesized, showing inhibition of methionine synthase, a target for cancer therapy (Elfekki et al., 2014).

  • Green Chemistry Applications : A green synthetic procedure was developed using Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, highlighting the compound's role in eco-friendly chemical processes (Molnar et al., 2022).

Safety And Hazards

The safety information for “Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

methyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFRLSARVBOEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

CAS RN

1154233-36-9
Record name methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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